tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate
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Description
Tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H22BrN5O3 and its molecular weight is 388.266. The purity is usually 95%.
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Scientific Research Applications
Multigram Synthesis and Chemical Transformations
- A study described the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the formation of pyrazoles. These compounds were synthesized on a multigram scale, showcasing a pathway for producing fluorinated pyrazole-4-carboxylic acids (Rustam T. Iminov et al., 2015).
Continuous Flow Synthesis
- Research on one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates highlighted a novel approach in the field of organic synthesis. This process utilized HBr generated as a byproduct to hydrolyze t-butyl esters in situ, demonstrating an efficient continuous process for synthesizing complex molecules (A. Herath & N. Cosford, 2010).
Anionic Cascade Recyclization
- The treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums led to cascade reactions forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. This study presents an interesting method for the recyclization of pyrazolo[5,1-c][1,2,4]triazines (S. M. Ivanov, 2020).
Novel Synthesis Routes
- A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, showcasing a more versatile synthesis method for these compounds. This process features a selective Sandmeyer reaction on the corresponding diaminopyrazole, offering an efficient pathway for synthesizing pyrazole bromide derivatives (M. Bobko et al., 2012).
Enhancing Reductive Cleavage
- A study focusing on the reductive cleavage of aromatic and heteroaromatic N-benzyl carboxamides under mild conditions revealed a method for forming Boc-protected (benzyl)amine. This research offers insights into the synthesis and manipulation of tert-butyl acylcarbamates (U. Ragnarsson et al., 2001).
Properties
IUPAC Name |
tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN5O3/c1-14(2,3)23-13(22)19-6-5-8(7-19)20-12(17-4)9(11(16)21)10(15)18-20/h8,17H,5-7H2,1-4H3,(H2,16,21)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKULTXGCEFLBCA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(C(=N2)Br)C(=O)N)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C(=C(C(=N2)Br)C(=O)N)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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